REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3](=[O:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5].C[CH:13]=[CH:14][CH2:15][Mg]Cl.[CH2:18]1COCC1>>[CH2:7]([O:6][C:4](=[O:5])[C:3]([OH:9])([C:2]([F:10])([F:11])[F:1])[CH2:18][C:14]([CH3:15])=[CH2:13])[CH3:8]
|
Name
|
|
Quantity
|
124.84 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)OCC)=O)(F)F
|
Name
|
|
Quantity
|
1.9 L
|
Type
|
reactant
|
Smiles
|
CC=CC[Mg]Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained below −60° C
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove THF
|
Type
|
CUSTOM
|
Details
|
quenched with 1 L of saturated ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with three 1 L portions of diethyl ether
|
Type
|
WASH
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Details
|
The combined organic phases were washed with 100 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation at 60 mmHg
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC(=C)C)(C(F)(F)F)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100.1 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |